molecular formula C13H13FN4 B11713391 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine

2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine

Cat. No.: B11713391
M. Wt: 244.27 g/mol
InChI Key: JMQSTYOWBYSBTR-NVNXTCNLSA-N
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Description

2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorophenyl group and a dimethylpyrimidine moiety

Properties

Molecular Formula

C13H13FN4

Molecular Weight

244.27 g/mol

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C13H13FN4/c1-9-7-10(2)17-13(16-9)18-15-8-11-3-5-12(14)6-4-11/h3-8H,1-2H3,(H,16,17,18)/b15-8-

InChI Key

JMQSTYOWBYSBTR-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C\C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine typically involves the condensation reaction between 4-fluorobenzaldehyde and 4,6-dimethyl-2-hydrazinylpyrimidine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
  • (2E)-2-(4-fluorobenzylidene)-N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarboximidohydrazide hydrochloride
  • 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine is unique due to its specific structural features, such as the presence of the dimethylpyrimidine moiety. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine is a hydrazone derivative with potential biological activities that have garnered interest in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

  • Molecular Formula : C17H14FN3
  • Molecular Weight : 327.38 g/mol
  • LogP : 5.199 (indicating high lipophilicity)
  • Water Solubility (LogSw) : -5.22 (suggesting low solubility in water)
  • Polar Surface Area : 38.694 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, compounds with similar structures have been shown to inhibit p38 MAP kinase, a key regulator in inflammatory responses and cytokine production, which is relevant for autoimmune diseases and cancer therapies .

Biological Activity Overview

  • Anticancer Activity
    • Preliminary studies indicate that hydrazone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of similar compounds have demonstrated selective cytotoxicity against tumorigenic cells, suggesting that the target compound may also possess anticancer properties .
  • Anti-inflammatory Effects
    • Inhibition of p38 MAPK has been linked to reduced production of pro-inflammatory cytokines such as TNFα and IL-6. This mechanism positions the compound as a potential therapeutic agent in treating inflammatory conditions and autoimmune diseases .
  • Antimicrobial Properties
    • Some derivatives of hydrazones have shown antimicrobial activity, which could be explored in the context of this compound as well. The structural characteristics may provide a scaffold for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryInhibition of p38 MAPK
AntimicrobialPotential antibacterial properties

Case Study Example

In a study examining related hydrazone compounds, researchers found that structural modifications significantly enhanced their biological profiles. For instance, the introduction of electron-withdrawing groups improved potency against specific cancer cell lines while maintaining acceptable pharmacokinetic properties . This suggests that similar modifications could be beneficial for enhancing the efficacy of This compound .

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